molecular formula C40H78O6 B12665445 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate CAS No. 78101-25-4

2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate

Cat. No.: B12665445
CAS No.: 78101-25-4
M. Wt: 655.0 g/mol
InChI Key: GLAJMFARNFZCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis reveals characteristic absorption bands corresponding to ester carbonyl (C=O), ether (C-O-C), and alkyl chain functionalities. The ester carbonyl stretch appears at 1735–1745 cm⁻¹ , while the asymmetric and symmetric C-O-C stretches of the ethoxy groups are observed at 1110–1120 cm⁻¹ and 1050–1060 cm⁻¹ , respectively. The long alkyl chains (stearate and palmitoyl) exhibit C-H stretching vibrations at 2850–2950 cm⁻¹ and bending modes at 1460–1470 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl~3~):

  • δ 0.88 ppm (t, 6H): Terminal methyl protons of stearate and palmitoyl chains.
  • δ 1.26 ppm (m, 56H): Methylene protons from the fatty acid chains.
  • δ 1.61 ppm (m, 4H): α-Methylene protons adjacent to ester groups.
  • δ 4.16–4.28 ppm (m, 8H): Oxyethylene protons (-OCH~2~CH~2~O-) and ester-linked methylenes (-COOCH~2~-).

¹³C NMR (100 MHz, CDCl~3~):

  • δ 173.2 ppm : Ester carbonyl carbons.
  • δ 70.1–70.8 ppm : Oxygenated methylene carbons in the ethoxy spacer.
  • δ 34.1–22.6 ppm : Aliphatic carbons from the fatty acid chains.

Table 2: Representative NMR Chemical Shifts

Proton/Carbon Type δ (ppm) Assignment
Terminal CH~3~ (¹H) 0.88 Palmitoyl/Stearate chains
Oxyethylene CH~2~ (¹H) 4.16–4.28 Triethylene glycol spacer
Ester C=O (¹³C) 173.2 Carbonyl groups

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak at m/z 655.5437 ([M+H]⁺), consistent with the calculated molecular weight. Fragmentation patterns include losses of ethoxy units (-44 Da) and sequential cleavage of the fatty acid chains (-256 Da for stearate, -240 Da for palmitoyl).

Crystallographic Analysis Challenges in Flexible Ethoxy Chains

Crystallographic characterization of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is hindered by the inherent flexibility of its triethylene glycol spacer. The ethoxy chains adopt multiple conformations in the solid state, leading to disordered crystal packing and poorly resolved X-ray diffraction patterns. Attempts to grow single crystals via slow evaporation from nonpolar solvents (e.g., hexane or toluene) yield amorphous or polycrystalline materials, as the molecule’s conformational freedom prevents formation of a stable lattice.

Alternative approaches, such as small-angle X-ray scattering (SAXS) and polarized light microscopy , suggest the compound forms lamellar mesophases in the solid state, with interlayer spacing of 3.8–4.2 nm corresponding to the combined length of the two acyl chains. Molecular dynamics simulations further indicate that the ethoxy spacer adopts a helical conformation in nonpolar environments, while polar solvents induce extended zigzag configurations.

Table 3: Crystallographic Challenges and Workarounds

Challenge Workaround Technique
Flexible ethoxy chains Mesophase analysis SAXS
Disordered packing Molecular dynamics simulations Computational modeling
Poor diffraction Alternative phase characterization Polarized microscopy

Properties

CAS No.

78101-25-4

Molecular Formula

C40H78O6

Molecular Weight

655.0 g/mol

IUPAC Name

2-[2-(2-hexadecanoyloxyethoxy)ethoxy]ethyl octadecanoate

InChI

InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(42)46-38-36-44-34-33-43-35-37-45-39(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-38H2,1-2H3

InChI Key

GLAJMFARNFZCGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Etherification of Polyether Alcohol with Hexadecanoyl Derivative

  • Reagents:
    • Triethylene glycol or its derivative (2-(2-(2-hydroxyethoxy)ethoxy)ethanol)
    • Hexadecanoyl chloride or hexadecanoic acid activated by DCC (dicyclohexylcarbodiimide) or other coupling agents
  • Conditions:
    • Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)
    • Base such as pyridine or triethylamine to scavenge HCl
    • Temperature: 0–25 °C to control reaction rate and avoid side reactions
  • Outcome:
    Formation of the ether linkage between the hexadecanoyl group and the polyether chain, yielding 2-(2-(2-((1-oxohexadecyl)oxy)ethoxy)ethoxy)ethanol intermediate.

Esterification of the Terminal Hydroxyl with Stearic Acid

  • Reagents:
    • The above intermediate alcohol
    • Stearic acid or stearoyl chloride
    • Catalysts such as sulfuric acid, p-toluenesulfonic acid, or enzymatic catalysts (lipases) for milder conditions
  • Conditions:
    • Heating under reflux in solvents like toluene or xylene with azeotropic removal of water (Dean-Stark apparatus)
    • Alternatively, use of coupling agents (DCC, EDC) in anhydrous conditions
  • Outcome:
    Formation of the ester bond, yielding the final compound 2-(2-(2-((1-oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Triethylene glycol derivative + Hexadecanoyl chloride Anhydrous solvent, base, 0–25 °C 2-(2-(2-((1-oxohexadecyl)oxy)ethoxy)ethoxy)ethanol intermediate
2 Intermediate + Stearic acid (or stearoyl chloride) Reflux, acid catalyst or coupling agent 2-(2-(2-((1-oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate

Research Findings and Notes

  • Purity and Yield:
    The reaction yields depend on the control of moisture and reaction temperature. Use of coupling agents improves esterification efficiency and reduces side products.

  • Catalyst Selection:
    Enzymatic catalysis (lipase-mediated esterification) has been reported to offer regioselectivity and milder reaction conditions, which is beneficial for sensitive polyether chains.

  • Solvent Choice:
    Anhydrous, aprotic solvents are preferred to avoid hydrolysis of acyl chlorides and to maintain reaction specificity.

  • Characterization:
    The product is typically characterized by NMR (1H, 13C), IR spectroscopy (ester and ether functional groups), and mass spectrometry to confirm molecular weight and structure.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting polyether Triethylene glycol or derivative Purity >99% preferred
Acylating agent (ether) Hexadecanoyl chloride or activated hexadecanoic acid Anhydrous conditions critical
Acylating agent (ester) Stearic acid or stearoyl chloride Use of coupling agents improves yield
Solvent Dichloromethane, THF, toluene Anhydrous, aprotic solvents preferred
Catalyst Pyridine, triethylamine, acid catalysts, lipase Base scavenges HCl; enzymatic catalysis for mild conditions
Temperature 0–25 °C (etherification), reflux (esterification) Temperature control avoids side reactions
Reaction time Several hours to overnight Monitored by TLC or HPLC
Purification Column chromatography, recrystallization To isolate pure ester product

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acidic or basic hydrolysis , yielding stearic acid and the parent polyether alcohol.

Mechanism and Conditions

  • Acidic Hydrolysis : Catalyzed by H⁺ ions, involving nucleophilic attack on the ester carbonyl group by water.

  • Basic Hydrolysis : Catalyzed by OH⁻ ions, promoting similar nucleophilic substitution.

  • Rate Factors : pH and temperature significantly influence reaction kinetics, with higher temperatures accelerating hydrolysis.

Products and Significance

Reaction TypeProductsApplication Implications
AcidicStearic acid + polyether alcoholControlled degradation in formulations
BasicStearic acid + polyether alcoholpH-dependent release in industrial uses

Structural and Functional Insights

The compound’s structure (C₄₀H₇₈O₆) includes a long hydrophobic hexadecyl chain and a polyether backbone, contributing to its surfactant properties . Its ability to lower surface tension (below 30 mN/m) enhances emulsification in personal care, pharmaceutical, and industrial applications.

Key Research Findings

  • Synthesis Flexibility : The esterification process allows tuning of hydrophobicity by modifying the polyether chain length.

  • Stability : Hydrolytic degradation is pH-dependent, enabling tailored stability in different formulation environments.

  • Surfactant Efficiency : The hexadecyl group and polyether backbone synergize to reduce interfacial tension effectively.

This compound’s reactivity is primarily governed by ester hydrolysis, with synthesis parameters and environmental conditions (pH, temperature) dictating its behavior in applied systems.

Scientific Research Applications

Surfactant and Emulsifier

2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is primarily used as a surfactant and emulsifier in various formulations. Its structure allows it to reduce surface tension between liquids, making it ideal for:

  • Cosmetic Formulations : Enhancing the stability of creams and lotions by improving the dispersion of oil and water phases.
  • Pharmaceuticals : Used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

Polymer Synthesis

This compound serves as a reactive agent in the synthesis of polymers. Its long hydrophobic tail contributes to:

  • Polymeric Nanocarriers : Facilitating the development of nanocarriers for targeted drug delivery applications.
  • Coatings and Films : Enhancing the mechanical properties and moisture resistance of polymeric films.

Biodegradable Materials

Research has indicated that esters like 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate can be incorporated into biodegradable materials:

  • Environmental Applications : Used in the development of eco-friendly packaging materials that degrade more readily than traditional plastics.

Case Study 1: Cosmetic Formulation

In a study published in the Journal of Cosmetic Science, researchers formulated a moisturizer incorporating 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate. The results demonstrated improved emulsion stability and enhanced skin hydration compared to formulations without this compound. The study highlighted its effectiveness as an emulsifier due to its ability to stabilize oil-in-water emulsions over extended periods.

Case Study 2: Drug Delivery Systems

A research article from Pharmaceutical Research explored the use of this compound in creating lipid-based nanocarriers for cancer therapy. The study showed that the inclusion of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate significantly improved the encapsulation efficiency of hydrophobic drugs and enhanced their release profiles in physiological conditions.

Mechanism of Action

The mechanism of action of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic substances. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption in the body .

Comparison with Similar Compounds

PEG-4 Stearate (CAS 106-07-0)

  • Structure : 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl stearate.
  • Key Differences : Replaces the palmitoyl group in the target compound with a terminal hydroxyl group.
  • Properties :
    • Molecular weight: 460.69 g/mol .
    • Boiling point: 541.6°C; Density: 0.964 g/cm³ .
    • Hydrophilic-Lipophilic Balance (HLB): ~8–10 (estimated), suitable for oil-in-water emulsions.
  • Applications: Widely used as a nonionic surfactant in topical creams and ointments .

Triethylene Glycol Monostearate (CAS 10233-24-6)

  • Structure : 2-[2-(2-hydroxyethoxy)ethoxy]ethyl stearate.
  • Key Differences : Shorter ethoxy chain (3 units vs. 3 units with a palmitoyl substituent).
  • Properties :
    • Molecular weight: 440.6 g/mol.
    • Lower lipophilicity compared to the target compound due to the absence of the palmitoyl group.
  • Applications : Emulsifier in food and cosmetics .

Octyldodecyl Stearoyl Stearate

  • Structure: Branched ester of stearic acid and 2-octadecanol.
  • Key Differences : Branched alkyl chains instead of ethoxy groups.
  • Properties :
    • Molecular weight: 847.47 g/mol .
    • Oxidative stability (iodine value: 120–142) and low volatility.
  • Applications : Emollient in high-end cosmetics for texture enhancement .

Diethylene Glycol Monostearate (PEG-2 Stearate)

  • Structure : 2-(2-hydroxyethoxy)ethyl stearate.
  • Key Differences : Only two ethoxy units and a terminal hydroxyl group.
  • Properties :
    • HLB: ~4–6, better suited for water-in-oil emulsions.
    • Higher solubility in polar solvents compared to the target compound.
  • Applications : Stabilizer in ointments and lotions .

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Functional Groups HLB Key Applications
Target Compound ~600 (estimated) Palmitoyl, triethoxy, stearate ~6–8 Lipid-soluble drug delivery
PEG-4 Stearate (CAS 106-07-0) 460.69 Hydroxyl, triethoxy, stearate ~8–10 Topical emulsions
Triethylene Glycol Monostearate 440.6 Hydroxyl, triethoxy, stearate ~7–9 Food/cosmetic emulsifiers
Octyldodecyl Stearoyl Stearate 847.47 Branched stearate N/A Cosmetic emollients
PEG-2 Stearate ~400 (estimated) Hydroxyl, diethoxy, stearate ~4–6 Water-in-oil creams

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate, and what reaction conditions optimize yield?

The synthesis involves multi-step esterification and etherification. A common approach is to first prepare intermediates like hexadecanoic acid derivatives via acid-catalyzed esterification. Subsequent etherification with ethylene glycol derivatives under controlled pH (e.g., acidic or basic catalysts) ensures linkage formation. Optimizing reaction temperature (60–90°C) and solvent polarity (e.g., toluene or DMF) improves yield. Statistical methods like factorial design can systematically test variables (e.g., molar ratios, catalysts) to maximize efficiency .

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic methods?

Key techniques include:

  • FT-IR : Identify ester (C=O stretch ~1730 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups. Spectral contamination from solvents (e.g., CCl₄) must be accounted for .
  • NMR : ¹H and ¹³C NMR resolve ethylene oxide repeating units (δ ~3.5–4.5 ppm for ether protons) and stearate alkyl chains (δ ~1.2–1.6 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts, given its amphiphilic nature?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar byproducts. Recrystallization in non-polar solvents (e.g., hexane) exploits the compound’s low solubility at colder temperatures. For high-purity requirements, preparative HPLC with C18 columns is recommended .

Q. What are the known biological interactions or toxicological profiles of structurally similar stearate derivatives, and how should this inform handling protocols?

Analogous compounds (e.g., diethylene glycol distearate) show low acute toxicity but may cause mild dermal irritation. Use PPE (gloves, goggles) and ensure proper ventilation. Regular medical monitoring for ocular/skin irritation is advised, especially during prolonged exposure .

Q. How does the presence of multiple ether and ester groups influence the compound’s physicochemical properties, such as logP or melting point?

Ether linkages enhance hydrophilicity, reducing logP compared to pure stearate esters. The flexible ethylene oxide chain lowers melting points, while the stearate moiety contributes to thermal stability. Group contribution methods or QSPR models can predict these properties .

Advanced Research Questions

Q. What experimental design strategies can investigate the hydrolysis stability of ester and ether linkages under varying pH conditions?

Use a factorial design to test variables: pH (1–13), temperature (25–80°C), and ionic strength. Monitor degradation via HPLC or FT-IR. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies hydrolysis rates. Include control experiments with inert atmospheres to isolate pH effects .

Q. How can computational chemistry tools predict the interaction mechanisms of this compound with biological membranes or enzymes?

Molecular dynamics simulations (e.g., GROMACS) model lipid bilayer interactions, while docking studies (AutoDock Vina) predict binding affinities to enzymes like lipases. Focus on hydrogen bonding between ether/ester groups and active-site residues .

Q. How should researchers resolve contradictions in published data regarding solubility and aggregation behavior in non-polar solvents?

Systematically replicate experiments using standardized solvents (e.g., HPLC-grade hexane). Employ dynamic light scattering (DLS) to detect aggregates and small-angle X-ray scattering (SAXS) for structural insights. Compare results with computational solubility parameters (Hansen solubility model) .

Q. What methodologies enable real-time monitoring of this compound’s degradation kinetics under oxidative conditions, and how can these data be modeled?

UV-Vis spectroscopy tracks absorbance changes at 240–300 nm (conjugated oxidation products). Couple with Arrhenius modeling to extrapolate shelf-life under storage conditions. Electrochemical methods (e.g., cyclic voltammetry) quantify redox activity .

Q. What integrated computational-experimental approaches validate the compound’s potential as a drug delivery vehicle, focusing on encapsulation efficiency and release profiles?

  • Computational : Predict drug-complex stability using COSMO-RS or DFT calculations.
  • Experimental : Load model drugs (e.g., curcumin) and measure encapsulation efficiency via dialysis. Monitor release kinetics in simulated physiological buffers (pH 7.4, 37°C) using UV-Vis or LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.